1-diethoxyphosphoryl-N,N-dimethyl-methanamine 1-diethoxyphosphoryl-N,N-dimethyl-methanamine
Brand Name: Vulcanchem
CAS No.: 3958-40-5
VCID: VC7972695
InChI: InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3
SMILES: CCOP(=O)(CN(C)C)OCC
Molecular Formula: C7H18NO3P
Molecular Weight: 195.2 g/mol

1-diethoxyphosphoryl-N,N-dimethyl-methanamine

CAS No.: 3958-40-5

Cat. No.: VC7972695

Molecular Formula: C7H18NO3P

Molecular Weight: 195.2 g/mol

* For research use only. Not for human or veterinary use.

1-diethoxyphosphoryl-N,N-dimethyl-methanamine - 3958-40-5

Specification

CAS No. 3958-40-5
Molecular Formula C7H18NO3P
Molecular Weight 195.2 g/mol
IUPAC Name 1-diethoxyphosphoryl-N,N-dimethylmethanamine
Standard InChI InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3
Standard InChI Key VHKHQYDKHMKDOB-UHFFFAOYSA-N
SMILES CCOP(=O)(CN(C)C)OCC
Canonical SMILES CCOP(=O)(CN(C)C)OCC

Introduction

Chemical Identity

Molecular Structure and Nomenclature

The compound’s IUPAC name is 1-diethoxyphosphoryl-N,N-dimethylmethanamine, reflecting its phosphoryl and dimethylamino functional groups . Its structure consists of a central methylene group bonded to a dimethylamino group (−N(CH₃)₂) and a diethoxyphosphoryl group (−PO(OCH₂CH₃)₂). The SMILES notation CCOP(=O)(CN(C)C)OCC and InChIKey VHKHQYDKHMKDOB-UHFFFAOYSA-N provide precise representations of its connectivity .

Table 1: Key Identifiers of 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine

PropertyValueSource
CAS Number3958-40-5
Molecular FormulaC₇H₁₈NO₃P
Molecular Weight195.20 g/mol
IUPAC Name1-diethoxyphosphoryl-N,N-dimethylmethanamine
SMILESCCOP(=O)(CN(C)C)OCC
InChIKeyVHKHQYDKHMKDOB-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra provide critical insights into the compound’s structure. The ¹³C NMR spectrum (Varian XL-300) reveals signals corresponding to the ethoxy carbons (δ ~60–70 ppm) and the methyl groups (δ ~30–40 ppm) . The ³¹P NMR spectrum (Jeol FX-90) exhibits a singlet near δ 25 ppm, characteristic of phosphoryl groups .

Physical and Chemical Properties

Computed Physicochemical Properties

PubChem’s computational data highlight the compound’s moderate lipophilicity (XLogP3-AA = 0.3) and polar surface area (38.8 Ų), suggesting balanced solubility in both aqueous and organic solvents . The absence of hydrogen bond donors and four acceptors further influences its intermolecular interactions .

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA0.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Topological Polar Surface Area38.8 Ų
Heavy Atom Count12

Stability and Reactivity

The compound’s stability under standard laboratory conditions (room temperature, inert atmosphere) is inferred from its commercial storage practices . Its phosphoryl group may participate in nucleophilic substitution reactions, while the dimethylamino group could act as a weak base or ligand in coordination chemistry.

Synthesis and Production

Despite the lack of detailed published protocols, the compound’s commercial availability (e.g., >95% purity from Parkway Scientific) implies scalable synthesis routes . A plausible method involves the reaction of dimethylaminomethyl chloride with diethyl phosphite under basic conditions, though mechanistic studies are needed to confirm this pathway.

Applications and Uses

Organic Synthesis

The compound serves as a versatile intermediate in phosphonate chemistry, facilitating the synthesis of phosphorylated amines or ligands for metal catalysis. Its ethoxy groups can be hydrolyzed to generate phosphonic acids, expanding its utility in materials science .

Biological Research

While no direct biological studies exist, structural analogs with phosphoryl groups have shown activity as enzyme inhibitors or antimicrobial agents. Further research could explore its potential in medicinal chemistry .

PackagingPriceAvailability
1 g$395In Stock
3 g$950In Stock

Recent Research and Future Directions

Current literature lacks targeted studies on this compound, emphasizing the need for:

  • Mechanistic Studies: Elucidating its reactivity in phosphorylation reactions.

  • Biological Screening: Assessing toxicity, pharmacokinetics, and therapeutic potential.

  • Material Science Applications: Exploring its role in polymer or coordination network synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator